An In-Depth Technical Guide to (1-Methyl-1H-pyrrol-3-YL)methanamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (1-Methyl-1H-pyrrol-3-YL)methanamine: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-pyrrol-3-YL)methanamine is a heterocyclic amine built upon the N-methylated pyrrole scaffold. While a relatively simple molecule, it represents a core structural motif of significant interest in medicinal chemistry. The pyrrole ring is a privileged scaffold, appearing in numerous natural products and blockbuster pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[4][5] This guide provides a comprehensive technical overview of (1-Methyl-1H-pyrrol-3-YL)methanamine, detailing its chemical and physical properties, plausible synthetic routes, spectroscopic signature, and its pivotal role as a building block in modern drug discovery, most notably in the development of advanced acid-related disease therapies.[6]
Core Chemical & Physical Properties
Chemical Identity
The fundamental properties of (1-Methyl-1H-pyrrol-3-YL)methanamine are summarized in the table below, providing key identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 20863-72-3 | [7][8] |
| Molecular Formula | C₆H₁₀N₂ | [8] |
| Molecular Weight | 110.16 g/mol | [8] |
| IUPAC Name | (1-Methyl-1H-pyrrol-3-yl)methanamine | [8] |
| Synonyms | 1-Methyl-1H-pyrrole-3-methanamine, C-(1-methyl-pyrrol-3-yl)-methylamine | [8] |
| Canonical SMILES | CN1C=CC(=C1)CN | [8] |
Structural Analysis
The molecule consists of a five-membered aromatic pyrrole ring, methylated at the nitrogen atom (N1). An aminomethyl group (-CH₂NH₂) is attached to the C3 position of the ring. This substitution pattern is crucial for its utility as a chemical intermediate.
Anticipated Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on the analysis of its functional groups and the known behavior of N-methylpyrrole and related structures.[9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Insights |
| -NH₂ | 1.5 - 2.5 | Broad Singlet | Chemical shift is solvent-dependent; protons are exchangeable with D₂O. |
| -CH₂- | ~3.8 | Singlet | Singlet indicates no coupling to adjacent protons. |
| N-CH₃ | ~3.6 | Singlet | Characteristic sharp signal for the N-methyl group on the pyrrole ring. |
| H2 | ~6.6 | Triplet (t) | Coupling to H5. |
| H5 | ~6.5 | Triplet (t) | Coupling to H2 and H4. |
| H4 | ~6.1 | Triplet (t) | Coupling to H5. |
¹³C NMR Spectroscopy
The ¹³C NMR would confirm the carbon skeleton, showing six distinct signals corresponding to the six carbon atoms in the molecule.
Mass Spectrometry
In mass spectrometry, the molecule would show a prominent molecular ion (M⁺) peak at m/z 110. A likely major fragmentation pathway would involve the loss of the amino group (-NH₂) or the entire aminomethyl radical (-CH₂NH₂), leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands confirming the key functional groups:
-
N-H Stretch: A medium to weak band (or pair of bands) around 3300-3400 cm⁻¹ for the primary amine.
-
C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹.
-
N-H Bend: A band around 1600 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1400-1500 cm⁻¹ region.
Synthesis and Reactivity
Plausible Synthetic Pathway: Reductive Amination
The most logical and industrially scalable synthesis of (1-Methyl-1H-pyrrol-3-YL)methanamine is via the reductive amination of a corresponding aldehyde precursor, 1-methyl-1H-pyrrole-3-carbaldehyde . This well-established transformation is a cornerstone of amine synthesis.[10][11][12]
Causality of the Process: The reaction proceeds in two key stages. First, the primary amine (in this case, ammonia or an ammonia equivalent) reacts with the aldehyde to form an imine intermediate via nucleophilic addition followed by dehydration. Second, a reducing agent, added in situ or sequentially, reduces the C=N double bond of the imine to form the final amine product. The choice of a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is critical to selectively reduce the imine without affecting the aldehyde starting material, enabling a one-pot procedure.[13]
Exemplary Synthetic Protocol
-
Reaction Setup: To a solution of 1-methyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a source of ammonia such as ammonium chloride (NH₄Cl, ~1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, ~1.2 eq), portion-wise, ensuring the temperature remains low.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Adjust the pH to be basic (pH > 10) with an aqueous base (e.g., NaOH).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Core Reactivity
The chemical behavior of this molecule is dictated by two main features:
-
The Pyrrole Ring: As an electron-rich aromatic system, the N-methylated pyrrole ring is activated towards electrophilic aromatic substitution.[14] However, it is also sensitive to strong acids, which can lead to polymerization.[15]
-
The Primary Amine: The aminomethyl group is both basic and nucleophilic. It will readily react with acids to form salts and with various electrophiles (e.g., aldehydes, ketones, acyl chlorides) to form larger, more complex structures. This dual reactivity makes it a versatile synthetic intermediate.
Applications in Drug Discovery
The primary significance of the (1-Methyl-1H-pyrrol-3-YL)methanamine scaffold lies in its application as a key building block for complex pharmaceutical agents.[1][3][5]
Central Scaffold in Potassium-Competitive Acid Blockers (P-CABs)
This molecular core is a central feature of Vonoprazan (TAK-438) , a potent, orally active P-CAB used for the treatment of acid-related diseases like gastroesophageal reflux disease (GERD) and peptic ulcers.[6][16] In Vonoprazan, the core structure is further elaborated with a 5-(2-fluorophenyl) group and a 1-(pyridin-3-ylsulfonyl) group.[17][18][19] The discovery and development of Vonoprazan highlighted the importance of this pyrrole-based scaffold for achieving high inhibitory activity against the gastric H⁺,K⁺-ATPase enzyme.[6] Numerous patents and synthetic routes focus on the efficient construction of intermediates containing this core structure.[20][21][22][23]
Safety, Handling, and Storage
Hazard Identification
Similar compounds are classified with the following hazards. It is prudent to handle this compound with the same level of caution.
| Hazard Class | GHS Statement | Precautionary Advice |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[25] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25] |
| Flammability | (Potential) Flammable Liquid | Keep away from heat, sparks, and open flames.[15] |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[27]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[26]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.
Conclusion
(1-Methyl-1H-pyrrol-3-YL)methanamine is more than a simple chemical; it is a validated and highly valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its amine function and pyrrole core, makes it an attractive starting point for the construction of complex, biologically active molecules. Its integral role in the structure of the successful drug Vonoprazan underscores its importance and ensures that it will remain a compound of significant interest to researchers and drug development professionals aiming to create the next generation of therapeutics.
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Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed. Available at: [Link]
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